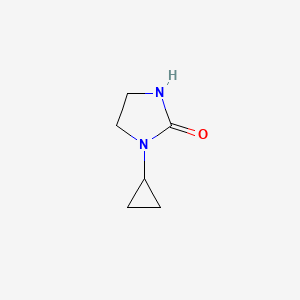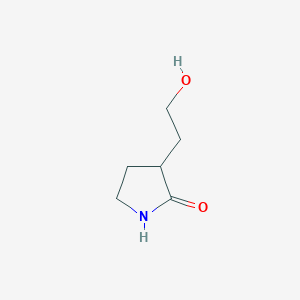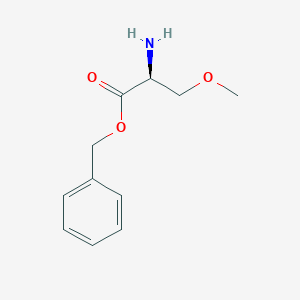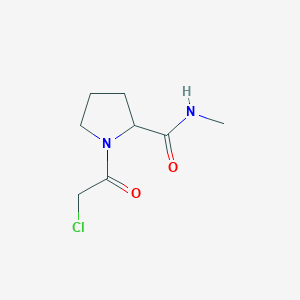
3-Bromo-2-hydrazinylpyridine
Overview
Description
3-Bromo-2-hydrazinylpyridine is an organic compound with the chemical formula C5H6BrN3. It is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms, and one bromine atom attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-hydrazinylpyridine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-chloropyridine with hydrazine. The reaction is typically carried out in pyridine at 60°C for 24 hours, resulting in the formation of this compound as a white needle solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key steps involve ensuring the purity of starting materials and maintaining controlled reaction environments to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile.
Metal Complexation: The lone electron pairs on the nitrogen atoms can form coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Metal Complexation: Transition metals like palladium or platinum are used to form coordination complexes under mild conditions.
Major Products
Substituted Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Metal Complexes: Coordination complexes with unique properties for catalysis or material science applications.
Scientific Research Applications
3-Bromo-2-hydrazinylpyridine has several potential research applications:
Organic Building Block: The pyridine ring is a common scaffold in many biologically active molecules and pharmaceuticals.
Coordination Chemistry: Used to form metal complexes for catalysis and material science.
Biological Studies:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloropyridine: A precursor in the synthesis of 3-Bromo-2-hydrazinylpyridine.
2-Hydrazinylpyridine: Lacks the bromine atom but shares similar reactivity.
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of a hydrazinyl group.
Uniqueness
This compound is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct reactivity and potential for forming diverse chemical derivatives and coordination complexes.
Properties
IUPAC Name |
(3-bromopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSXMSCIRLMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679502 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-41-3 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)



